molecular formula C24H26N2O6 B11703094 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine

1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine

Katalognummer: B11703094
Molekulargewicht: 438.5 g/mol
InChI-Schlüssel: PGKIEASUPCXUNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine is a complex organic compound known for its unique chemical structure and properties It consists of a piperazine core with two oxirane (epoxy) groups attached to benzoyl moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine typically involves the reaction of piperazine with 2-[(oxiran-2-yl)methoxy]benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is refluxed at elevated temperatures, often around 80°C, for an extended period, such as 48 hours, to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine undergoes various chemical reactions, including:

    Oxidation: The oxirane groups can be oxidized to form diols.

    Reduction: The benzoyl groups can be reduced to form corresponding alcohols.

    Substitution: The oxirane rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane rings under mild conditions.

Major Products Formed:

    Diols: Formed from the oxidation of oxirane groups.

    Alcohols: Formed from the reduction of benzoyl groups.

    Substituted Products: Formed from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine involves its ability to form covalent bonds with various substrates. The oxirane groups are highly reactive and can open up to form bonds with nucleophiles, leading to cross-linking or modification of the target molecules. This reactivity is harnessed in applications such as polymerization and drug delivery, where the compound can interact with biological molecules or other polymers to achieve the desired effect .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,4-Bis({2-[(oxiran-2-YL)methoxy]benzoyl})piperazine is unique due to its piperazine core, which imparts distinct chemical and physical properties. The presence of two oxirane groups enhances its reactivity and potential for cross-linking, making it valuable in various applications.

Eigenschaften

Molekularformel

C24H26N2O6

Molekulargewicht

438.5 g/mol

IUPAC-Name

[4-[2-(oxiran-2-ylmethoxy)benzoyl]piperazin-1-yl]-[2-(oxiran-2-ylmethoxy)phenyl]methanone

InChI

InChI=1S/C24H26N2O6/c27-23(19-5-1-3-7-21(19)31-15-17-13-29-17)25-9-11-26(12-10-25)24(28)20-6-2-4-8-22(20)32-16-18-14-30-18/h1-8,17-18H,9-16H2

InChI-Schlüssel

PGKIEASUPCXUNF-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2OCC3CO3)C(=O)C4=CC=CC=C4OCC5CO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.